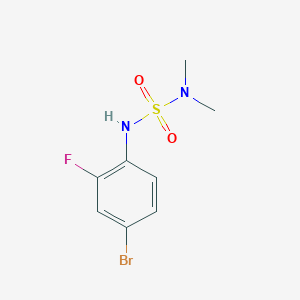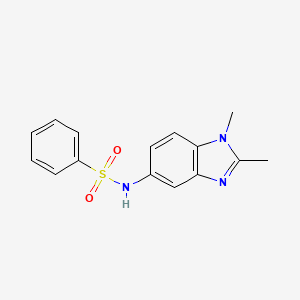![molecular formula C18H11ClN2O3 B5718040 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first identified in 2003 as a potent and selective inhibitor of CFTR, and has since been used extensively in scientific research to understand the role of CFTR in various physiological processes.
Mecanismo De Acción
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide inhibits CFTR by binding to a specific site on the channel and preventing chloride ions from passing through. This results in a decrease in chloride secretion and an increase in sodium absorption, leading to changes in fluid and electrolyte balance.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit CFTR-mediated chloride secretion in various epithelial tissues, including the airways, intestine, and sweat glands. It has also been shown to increase the absorption of sodium in these tissues, leading to changes in fluid and electrolyte balance. In addition, N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have anti-inflammatory effects in various disease models, including cystic fibrosis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potency and selectivity as a CFTR inhibitor. This makes it an ideal tool for studying the role of CFTR in various physiological processes. However, one limitation of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potential off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. One area of interest is the development of more potent and selective CFTR inhibitors for use in clinical settings. Another area of interest is the use of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide as a tool to study the role of CFTR in various disease models, including cystic fibrosis, asthma, and hypertension. Additionally, there is interest in studying the potential anti-inflammatory effects of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in other disease models, such as inflammatory bowel disease and rheumatoid arthritis.
Métodos De Síntesis
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis involves the reaction of 3-chloroaniline with salicylic acid to form 2-(3-chlorophenyl)-1,3-benzoxazole, which is then reacted with furfurylamine to produce N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used extensively in scientific research as a tool to understand the role of CFTR in various physiological processes. It has been used to study the function of CFTR in epithelial cells, smooth muscle cells, and neurons, as well as in various disease models such as cystic fibrosis, asthma, and hypertension.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c19-12-4-1-3-11(9-12)18-21-14-10-13(6-7-15(14)24-18)20-17(22)16-5-2-8-23-16/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHZUMUGOKCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5717970.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}tridecanohydrazide](/img/structure/B5717986.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5717997.png)
![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)


![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)